Tricarbonyl(p-xylene)chromium

説明

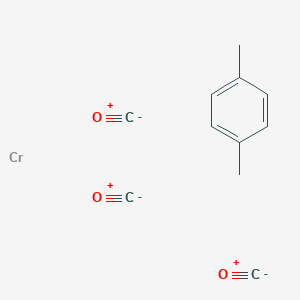

Tricarbonyl(p-xylene)chromium is an organometallic complex consisting of a chromium(0) center coordinated to a p-xylene (1,4-dimethylbenzene) ligand and three carbonyl (CO) groups. The compound adopts a piano-stool geometry, where the p-xylene binds to chromium via η⁶-arene coordination, and the three CO ligands occupy the remaining octahedral sites .

Synthesis: The complex is typically synthesized by refluxing p-xylene with chromium hexacarbonyl (Cr(CO)₆) in a high-boiling solvent such as dibutyl ether. The reaction proceeds via thermal substitution of CO ligands by the arene, a common method for preparing arene tricarbonyl chromium complexes .

特性

CAS番号 |

12129-27-0 |

|---|---|

分子式 |

C11H10CrO3 6* |

分子量 |

242.19 g/mol |

IUPAC名 |

carbon monoxide;chromium;1,4-xylene |

InChI |

InChI=1S/C8H10.3CO.Cr/c1-7-3-5-8(2)6-4-7;3*1-2;/h3-6H,1-2H3;;;; |

InChIキー |

SZFONDSPNNKEQT-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |

正規SMILES |

CC1=CC=C(C=C1)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |

製品の起源 |

United States |

科学的研究の応用

Catalytic Applications

1.1 Organic Synthesis

Tricarbonyl(p-xylene)chromium is utilized as a catalyst in various organic reactions. It facilitates the formation of carbon-carbon bonds and is particularly effective in reactions involving nucleophilic attack on arene substrates. The electron-withdrawing nature of the chromium tricarbonyl fragment enhances the reactivity of the p-xylene ligand, making it more susceptible to nucleophilic substitution reactions .

1.2 Polymerization Processes

The compound has been explored for its role in polymerization reactions, particularly in the synthesis of conjugated polymers. The incorporation of tricarbonylchromium units into polymer backbones can enhance electronic properties and improve material performance .

Characterization and Structural Insights

2.1 Structural Analysis

The structural characterization of this compound has been achieved through various techniques, including X-ray crystallography. Studies have shown that the compound exhibits a planar geometry, with significant interactions between the chromium center and the coordinated carbonyl groups .

2.2 Stability and Reactivity

Research indicates that this compound complexes are sensitive to air and moisture, necessitating careful handling under inert atmospheres to maintain their integrity during experiments .

Case Studies

Potential Applications in Materials Science

This compound has potential applications in developing advanced materials due to its unique electronic properties. The ability to modify its structure allows for customization in applications such as sensors, electronic devices, and catalysts for green chemistry processes.

化学反応の分析

Electrophilic Aromatic Substitution

- Tricarbonyl(p-xylene)chromium participates in electrophilic aromatic substitution reactions .

- Complexed benzyl acetate readily reacts with p-xylene in the presence of trifluoroacetic acid or boron trifluoride-etherate as a catalyst . The reaction does not occur without the catalyst .

- The reaction yields a main product formed by electrophilic aromatic substitution, a by-product with the structure of benzyl alcohol, and decomplexed products .

Arene Exchange Reactions

- This compound can undergo arene exchange reactions with other arenes .

- For example, unreactive (hexamethylbenzene)tricarbonylchromium catalyzes exchange between benzene and this compound .

Reactions with Benzyl Acetate-Tricarbonyl-Chromium

- The acid-catalyzed reaction of benzyl acetate-tricarbonyl-chromium with various arenes has been reported .

- Complexed benzyl acetate reacts with p-xylene in chloroform at 25-50°C, using trifluoroacetic acid or boron trifluoride-etherate as a catalyst .

- The reaction products include the main product from electrophilic aromatic substitution, a by-product with the structure of benzyl alcohol, and decomplexed products .

Use in Cross-Coupling Reactions

- Chromium arene complexes are attractive for palladium-catalyzed cross-coupling reactions because the carbon-halogen bond of aryl halide chromium tricarbonyl complexes is electron-deficient, which facilitates the oxidative addition step of the carbon-carbon coupling reactions .

- Various cross-coupling reactions, such as Sonogashira, Suzuki-Miyaura, and Stille types, as well as catalytic Heck olefination, have been developed .

Data Table: Reaction of Benzyl Acetate-Tricarbonyl-Chromium with Mesitylene

Note: The data is based on monitoring by 1H-NMR spectrometry .

類似化合物との比較

Key Properties :

- Structural Features : The para-methyl groups on the benzene ring introduce steric and electronic effects, slightly distorting the Cr–arene bond length compared to unsubstituted analogs like (benzene)chromium tricarbonyl.

- Spectroscopy : ¹H NMR studies reveal distinct chemical shifts for aromatic protons due to the electron-withdrawing effect of the chromium center. For example, the methyl protons in p-xylene exhibit upfield shifts (~1.5–2.0 ppm) due to ring current effects .

- Stability : The methyl substituents enhance thermal stability compared to simpler arene complexes, with decomposition temperatures exceeding 180°C under inert conditions .

Comparison with Similar Compounds

Tricarbonyl(p-xylene)chromium belongs to the broader class of arene tricarbonyl chromium complexes. Below is a systematic comparison with structurally related compounds:

Structural and Electronic Differences

(a) Tricarbonyl(benzene)chromium

- Arene Substituents: No substituents (plain benzene ring).

- Cr–Arene Bond Length : Microwave rotational spectroscopy of gas-phase (benzene)chromium tricarbonyl reveals alternating C–C bond lengths (1.39–1.42 Å) in the coordinated benzene ring, indicating partial localization of π-electrons . In contrast, p-xylene’s methyl groups reduce bond alternation due to increased electron density on the ring.

- Electronic Effects : The absence of electron-donating groups in benzene results in weaker Cr–arene bonding (Cr–C bond length ~1.68 Å) compared to p-xylene (~1.65 Å estimated) .

(b) Tricarbonyl(mesitylene)chromium

- Arene Substituents : 1,3,5-Trimethylbenzene (mesitylene).

- Steric Effects : The three methyl groups create significant steric hindrance, forcing the chromium center into a more symmetric coordination geometry. This contrasts with p-xylene’s para-substitution, which maintains a planar arene–Cr interaction .

- NMR Shifts : ¹³C NMR spectra show downfield shifts for CO ligands (δ ~210 ppm) in mesitylene derivatives compared to p-xylene (δ ~205 ppm), reflecting stronger π-backbonding in the latter due to reduced steric strain .

Stability and Reactivity

| Compound | Thermal Stability (°C) | CO Ligand Lability | Arene Substitution Reactivity |

|---|---|---|---|

| Tricarbonyl(p-xylene)Cr | 180–200 | Moderate | Low (steric protection) |

| Tricarbonyl(benzene)Cr | 150–170 | High | High |

| Tricarbonyl(mesitylene)Cr | 200–220 | Low | Very low |

Key Findings :

- Thermal Stability : Methyl substituents stabilize the complexes by donating electron density to the chromium center, strengthening the Cr–arene bond. Mesitylene’s three methyl groups confer the highest stability .

- CO Lability : In benzene derivatives, CO ligands are more easily replaced by stronger field ligands (e.g., phosphines) due to weaker Cr–CO bonding. p-Xylene’s intermediate steric bulk balances lability and stability .

Spectroscopic Signatures

| Compound | ¹H NMR (Aromatic, ppm) | IR ν(CO) (cm⁻¹) |

|---|---|---|

| Tricarbonyl(p-xylene)Cr | 4.2–4.5 (m, CH₃) | 1945, 1860, 1840 |

| Tricarbonyl(benzene)Cr | 5.1–5.3 (s, C₆H₆) | 1970, 1885, 1870 |

| Tricarbonyl(mesitylene)Cr | 3.8–4.0 (s, CH₃) | 1930, 1855, 1835 |

準備方法

Standard Thermolysis Protocol

In a typical procedure, and p-xylene are refluxed in a high-boiling solvent such as diglyme or dioxane at temperatures ranging from 140–160°C for 24–72 hours . The reaction proceeds via a radical mechanism, where thermal cleavage of Cr–CO bonds generates coordinatively unsaturated chromium intermediates that bind to the p-xylene ligand.

Key variables influencing yield :

Modified Thermolysis with Additives

Incorporating Lewis acids like aluminum chloride () accelerates the reaction by polarizing the Cr–CO bond. For example, adding (10 mol%) reduces reaction time to 12 hours with yields up to 85% . However, this introduces challenges in product purification due to residual catalyst.

Solvent-Free Mechanochemical Synthesis

Emerging techniques employ ball milling to achieve solvent-free synthesis. This method avoids thermal degradation and reduces environmental impact.

Mechanochemical Protocol

A stoichiometric mixture of and p-xylene is ground in a planetary ball mill at 500 rpm for 6 hours . The mechanical energy induces CO ligand dissociation, facilitating arene coordination. Yields of 55–65% are reported, with purity comparable to thermal methods.

Advantages :

-

Eliminates solvent waste.

-

Suitable for air-sensitive reactions due to closed-system operation.

Photochemical Activation

UV irradiation provides an alternative energy source for CO ligand displacement. This method operates at lower temperatures (25–40°C ) but requires specialized equipment.

Photolysis Procedure

A solution of and p-xylene in tetrahydrofuran (THF) is irradiated with 365 nm UV light for 48 hours . The photodissociation of CO ligands generates reactive chromium species that bind p-xylene, yielding 40–50% product.

Limitations :

-

Lower efficiency compared to thermal methods.

-

Side products from THF decomposition may occur.

Comparative Analysis of Synthetic Methods

The table below summarizes critical parameters across preparation routes:

| Method | Temperature (°C) | Time (h) | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Thermal Substitution | 140–160 | 24–72 | 60–75 | High yield, scalability | Energy-intensive, solvent use |

| Mechanochemical | Ambient | 6 | 55–65 | Solvent-free, rapid | Moderate yield, equipment cost |

| Photochemical | 25–40 | 48 | 40–50 | Mild conditions | Low yield, specialized setup |

Mechanistic Insights and Intermediate Characterization

Radical Intermediates

Electron paramagnetic resonance (EPR) studies confirm the formation of radicals during thermolysis, which abstract hydrogen from p-xylene to generate aryl radicals. These intermediates coordinate with chromium, followed by CO loss.

Spectroscopic Validation

-

IR spectroscopy : Loss of CO stretching vibrations (1,980–2,100 cm) confirms ligand substitution.

-

: Upfield shifts in aromatic protons (δ 4.5–5.0 ppm) verify η-arene coordination.

Challenges and Optimization Strategies

Byproduct Formation

Side products such as bis-arene chromium complexes may form at elevated temperatures. Strategies to suppress these include:

Q & A

Q. How does the tricarbonylchromium group influence the electronic properties and reactivity of p-xylene in synthetic applications?

The tricarbonylchromium group acts as a strong electron-withdrawing substituent, increasing the acidity of aromatic protons and stabilizing benzylic/homo-benzylic carbenium ions or carbanions. This enhances the susceptibility of the arene ring to nucleophilic aromatic substitution (SNAr) and electrophilic reactions. For example, deprotonation at benzylic positions is facilitated, enabling stereoselective functionalization (e.g., via lithium ion coordination to auxiliary groups) . The chromium center also activates C-H bonds for catalytic transformations, such as Pd-catalyzed asymmetric arylations .

Q. What are the key challenges in synthesizing tricarbonyl(p-xylene)chromium complexes with carbohydrate derivatives?

Synthesizing carbohydrate-derived complexes requires precise control over glycoside coordination to the chromium center. Steric hindrance from bulky carbohydrate moieties and the need for regioselective η⁶-arene coordination are major challenges. Characterization via X-ray crystallography and NMR is critical to confirm stereochemistry and bonding modes, as demonstrated in studies of phenyl and benzyl D-glycopyranoside complexes .

Q. How can researchers ensure high enantiopurity in η⁶-arene chromium tricarbonyl complexes?

Chiral auxiliaries or ligands (e.g., bidentate phosphines) are used to induce asymmetry during functionalization. For example, Pd-catalyzed asymmetric arylation leverages the chromium center’s activation of benzylic C-H bonds to achieve high enantiomeric excess (Scheme 8, ). Diastereoselectivity >99:1 has been reported using chiral nonracemic substituents .

Advanced Research Questions

Q. What mechanistic insights explain stereochemical contradictions in functionalized Cr-arene complexes?

Discrepancies in stereochemical outcomes often arise from competing coordination modes of bases or electrophiles. For instance, lithium ion coordination to heteroatoms (e.g., nitrogen in substituents) can override steric effects, altering reaction pathways. Detailed kinetic studies and DFT calculations are recommended to resolve such contradictions .

Q. How can catalytic cycles involving this compound be optimized for asymmetric synthesis?

Optimization requires tailoring ligand-metal interactions to stabilize transition states. Recent advances include using chiral palladacycles with sp³-hybridized stereogenic carbons, which enable high diastereoselectivity (dr 93:7–96:4) in intramolecular Heck reactions. Ligand design must balance steric bulk and electronic tuning to prevent β-hydride elimination .

Q. What strategies mitigate competing side reactions during C-H functionalization of Cr-arene complexes?

Side reactions (e.g., over-oxidation or undesired electrophilic additions) are minimized by controlling reaction temperature, solvent polarity, and electrophile stoichiometry. For example, using mild acids (e.g., TBP-HOTf) and low temperatures stabilizes intermediates in palladacycle formation .

Methodological Guidance

Q. What analytical techniques are critical for characterizing this compound complexes?

- X-ray crystallography : Resolves η⁶-arene coordination geometry and planar chirality .

- NMR spectroscopy : Monitors deprotonation shifts (e.g., benzylic protons) and diastereomeric ratios .

- Mass spectrometry : Confirms molecular ion peaks and fragmentation patterns, especially for carbohydrate derivatives .

Q. How should researchers design experiments to study electronic effects in Cr-arene complexes?

- Comparative reactivity studies : Substitute p-xylene with electron-rich or -deficient arenes to isolate chromium’s electronic contributions.

- Kinetic isotope effects (KIE) : Probe C-H activation mechanisms using deuterated analogs .

Data Interpretation and Conflict Resolution

Q. How can conflicting data on catalytic activity be reconciled in Cr-arene systems?

Discrepancies may stem from differences in ligand lability or solvent effects. Systematic variation of reaction conditions (e.g., solvent dielectric constant, ligand-to-metal ratio) and in-situ spectroscopic monitoring (e.g., IR for CO ligands) can clarify active species .

Q. What computational tools are recommended for modeling Cr-arene reaction pathways?

DFT calculations (e.g., using Gaussian or ORCA) are essential for mapping transition states and intermediates. Focus on chromium’s d-orbital interactions with the arene and electrophiles to predict regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。